molecular formula C16H26N4O B2905705 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide CAS No. 1421458-02-7

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide

Cat. No. B2905705
CAS RN: 1421458-02-7
M. Wt: 290.411
InChI Key: MHLLFEYKALILHG-UHFFFAOYSA-N
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Description

The compound “4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexyl group, which is a six-membered carbon ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of similar compounds, such as 1H-Pyrazole, has been determined using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, new pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of similar compounds, such as 4-(1H-Pyrazol-1-yl)benzaldehyde, have been determined using techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) .

Scientific Research Applications

Biomedical Chemistry

The structural motif of pyrazole is found in many pharmacologically active molecules. It can interact with various biological targets, such as enzymes and receptors, making it valuable in drug design. For instance, pyrazole-based compounds have been investigated for their potential as chemotherapeutic agents, particularly in the treatment of cancer .

Crystallography

Compounds containing pyrazole groups can exhibit interesting crystalline properties, such as polymorphism. Polymorphs are different crystal forms of the same compound, which can have distinct physical and chemical properties. This is significant in the pharmaceutical industry, where different polymorphs of a drug can have different solubility, stability, and bioavailability .

Mechanism of Action

Target of Action

Compounds with a pyrazole core have been known to exhibit a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular level, affecting the function of the targets.

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The compound could potentially affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Pyrazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. While an SDS for this specific compound is not available, SDS for similar compounds, such as Ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate, provide information on hazards, safe handling procedures, and emergency procedures .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Pyrazole derivatives, in particular, have been the focus of much research due to their wide range of biological activities .

properties

IUPAC Name

N-cyclohexyl-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c21-16(18-15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-20-10-4-9-17-20/h4,9-10,14-15H,1-3,5-8,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLLFEYKALILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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